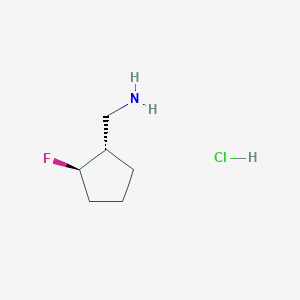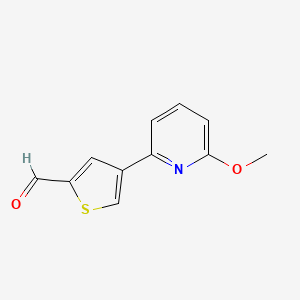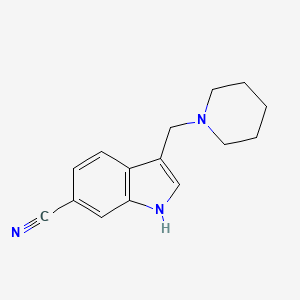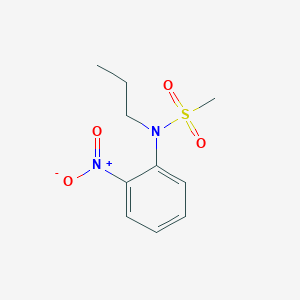![molecular formula C13H12BFO3 B3060258 3-[(4-氟苯基)(羟基)甲基]苯硼酸 CAS No. 2096334-15-3](/img/structure/B3060258.png)
3-[(4-氟苯基)(羟基)甲基]苯硼酸
描述
The compound “3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid” is a boronic acid derivative with the molecular formula C13H12BFO3 . It has a molecular weight of 264.03 g/mol . The compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a (4-fluorophenyl)(hydroxy)methyl group .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI code for the compound is 1S/C13H12BFO3/c15-12-3-1-2-10(8-12)13(16)9-4-6-11(7-5-9)14(17)18/h1-8,13,16-18H . This indicates the presence of a boronic acid group, a hydroxyl group, and two phenyl rings, one of which is fluorinated .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.03 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 264.0769307 g/mol . The topological polar surface area of the compound is 60.7 Ų .科学研究应用
1. 亲水性化合物识别
Sawada 等人(2000 年)的一项研究表明,氟烷基封端的低聚物的自组装聚集体可以选择性识别亲水性氨基和 N,N-二甲基氨基化合物,包括 3-氨基苯硼酸,将这些化合物从水溶液转移到有机介质。这表明在科学研究中的选择性分子识别和转移过程中具有潜在应用 (Sawada 等人,2000)。
2. 新型硼酸酯的开发
Özçelik 和 Gül(2012 年)的研究描述了带有邻苯二甲腈基团的席夫碱的新型硼酸酯的合成。由于存在配位 B-N 和共价 B-O 键,该硼酸酯表现出很高的稳定性,表明其在合成化学应用中具有形成稳定分子骨架的潜力 (Özçelik 和 Gül,2012)。
3. 甲型流感病毒核酸内切酶抑制
Sagong 等人(2013 年)合成了 3-羟基喹啉-2(1H)-酮的衍生物,包括与对氟苯硼酸偶联的衍生物,发现它们是 H1N1 甲型流感病毒核酸内切酶的有效抑制剂。这项研究表明了潜在的药物研究应用,特别是在抗病毒药物的开发中 (Sagong 等人,2013)。
4. 生物活性化合物的合成
Adamczyk-Woźniak 等人(2013 年)报道了生物活性 3-哌嗪-双苯并恶硼和其氟类似物的合成。该研究证明了此类化合物在开发新药或生物活性分子中的潜力,重点关注独特的分子结构 (Adamczyk-Woźniak 等人,2013)。
5. 光学性质的调制
Mu 等人(2012 年)探讨了苯硼酸(包括氟苯变体)如何调节单壁碳纳米管的光学性质,表明在纳米技术和材料科学中用于传感或成像目的的应用 (Mu 等人,2012)。
6. 碳水化合物化学应用
Ferrier(1972 年)讨论了如何将苯硼酸(包括氟苯衍生物)用于碳水化合物化学中,以合成特定取代或氧化的糖衍生物。此应用在合成有机化学中很重要,特别是在专门碳水化合物的开发中 (Ferrier,1972)。
作用机制
Target of Action
The primary target of 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like our compound) transfers its organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction involves two key steps: oxidative addition and transmetalation . The compound plays a crucial role in the transmetalation step, where it transfers its organic group to the palladium catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would depend on various factors including its formulation and the route of administration.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules . The compound’s action thus has significant implications in organic chemistry and drug synthesis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Furthermore, the compound is generally environmentally benign , which makes it a preferred choice for green chemistry applications .
属性
IUPAC Name |
[3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8,13,16-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFILTVUOKUKUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C2=CC=C(C=C2)F)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191090 | |
| Record name | Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096334-15-3 | |
| Record name | Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






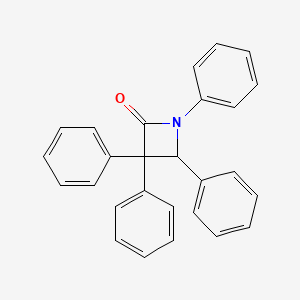

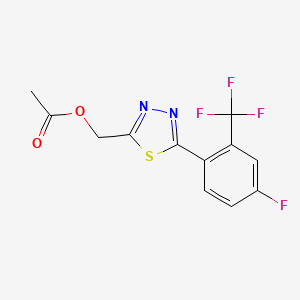

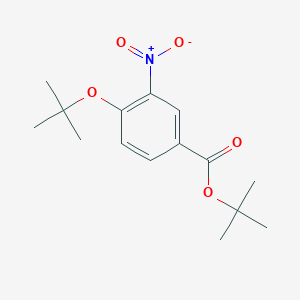
![Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate](/img/structure/B3060189.png)
